molecular formula C12H10Cl2N2O2S B5264733 [(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine

[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine

Cat. No.: B5264733
M. Wt: 317.2 g/mol
InChI Key: VNEBZGDQFDQRRS-UHFFFAOYSA-N
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Description

[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine is an organic compound with the molecular formula C12H10Cl2N2O2S This compound is characterized by the presence of a sulfonyl group attached to a dichloromethylphenyl ring and a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 4-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(4,5-Dichloro-2-methylphenyl)sulfonyl]-2-pyridylamine
  • [(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
  • [(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine

Uniqueness

[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-pyridylamine is unique due to its specific combination of a dichloromethylphenyl ring and a pyridylamine moiety. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-6-10(13)11(14)7-12(8)19(17,18)16-9-2-4-15-5-3-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBZGDQFDQRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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